5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride
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Overview
Description
5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, which can influence its chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride is the 15-lipoxygenase (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Mode of Action
The compound interacts with its target, ALOX15, by inhibiting its catalytic activity in a substrate-specific manner .
Biochemical Pathways
The inhibition of ALOX15 affects the metabolism of linoleic acid and arachidonic acid . These fatty acids are normally metabolized by ALOX15 into various bioactive lipids, which play a role in inflammation and cancer . By inhibiting ALOX15, the compound disrupts these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its inhibition of ALOX15. This can lead to a decrease in the production of bioactive lipids derived from linoleic acid and arachidonic acid , potentially altering cellular signaling pathways involved in inflammation and cancer.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with triethyl orthoformate and ammonium acetate, leading to the formation of the triazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-amine.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of a triazole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring.
Uniqueness
5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride is unique due to its triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.ClH/c1-14-7-4-2-6(3-5-7)8-11-9(10)13-12-8;/h2-5H,1H3,(H3,10,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIPAWYVBULUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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